Benzo[h]quinolin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-benzo[h]quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-12-7-8-14-13-10-4-2-1-3-9(10)5-6-11(12)13/h1-8H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJHJSRAIZDOMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC=CC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597829 | |
| Record name | Benzo[h]quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23443-09-6 | |
| Record name | Benzo[h]quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzo H Quinolin 4 Ol and Its Analogs
Classical and Contemporary Synthetic Routes for Benzo[h]quinolin-4-ol
The construction of the benzo[h]quinoline (B1196314) core has been achieved through several established and innovative synthetic routes. These methods often involve the formation of the quinoline (B57606) ring system by cyclization of appropriately substituted naphthalene (B1677914) precursors.
Friedländer-Type Condensation Approaches
The Friedländer annulation is a powerful and widely utilized method for the synthesis of quinolines and their fused analogues, including benzo[h]quinolines. researchgate.netuj.edu.pl This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group, such as a ketone or ester. researchgate.net The reaction can be catalyzed by either acids or bases and, in some cases, can proceed simply by heating the reactants. researchgate.net
A key advantage of the Friedländer synthesis is the direct formation of the quinoline ring in a single step. For instance, the condensation of 1-amino-2-naphthalenecarbaldehyde with various acetylaromatics yields the corresponding 2-aryl-benzo[h]quinolines. nih.gov Similarly, reactions with diacetyl compounds like 1,3-diacetylbenzene (B146489) or 2,6-diacetylpyridine (B75352) produce the expected bis-benzo[h]quinoline products. nih.gov
However, a notable challenge can be the accessibility and stability of the required ortho-aminocarbonyl starting materials. mdpi.com To circumvent this, variations of the Friedländer synthesis have been developed. One such approach involves the use of N-arylacetamides, which can be reacted with reagents like phosphorus oxychloride (POCl3) in dimethylformamide (DMF) to generate precursors for benzo[h]quinoline synthesis. psu.edu
The versatility of the Friedländer condensation allows for the introduction of a wide range of substituents onto the benzo[h]quinoline core, making it a valuable tool for creating diverse libraries of these compounds for further study. nih.gov
Cyclization Reactions and Annulation Strategies
Beyond the classical Friedländer condensation, a variety of cyclization and annulation strategies have been developed to construct the benzo[h]quinoline framework. These methods often offer alternative pathways that can accommodate different starting materials and functional groups, leading to a broad scope of substituted products.
One prominent strategy involves the intramolecular cyclization of suitably functionalized naphthalene derivatives. For example, N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines can undergo intramolecular cyclization in the presence of polyphosphoric acid (PPA) at elevated temperatures to yield 3-alkyl-2-phenyl-4-(trifluoromethyl)benzo[h]quinolines. mdpi.comnih.gov Another approach utilizes the heterocyclization of naphthalen-1-amine with lithium enolates of 2-(fluoroacetyl)cycloalkanones in refluxing trifluoroacetic acid to produce fluoromethylbenzo[h]cyclopenta[c]quinolines. mdpi.comnih.gov
Photocyclization reactions have also emerged as a powerful tool. For instance, the electrocyclization of 3-(naphthylamino)-2-alkene imines, triggered by ultraviolet light, leads to the regioselective synthesis of substituted benzo[h]quinolines in good to high yields. mdpi.comnih.gov More recently, visible light-promoted intramolecular ortho-cyclization of 2-aryl-3-(organylethynyl)pyridines in the presence of diorganyl diselenides has been shown to be an efficient method for synthesizing 6-organyl-5-(arylselanyl)benzo[h]quinolines. researchgate.net
Furthermore, base-promoted reactions can facilitate the cyclization process. The reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene, followed by treatment with naphthalen-1-amine and a base like triethylamine, leads to the formation of 2,3,4-trisubstituted benzo[h]quinolines. mdpi.comnih.gov The key step in this cascade reaction is the cyclization of an intermediate imine. mdpi.com
These diverse cyclization strategies highlight the adaptability of synthetic organic chemistry in creating the benzo[h]quinoline scaffold, providing access to a wide range of derivatives with tailored functionalities.
Multi-Component Reactions for this compound Formation
Multi-component reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency, atom economy, and ability to generate complex molecules in a single step from simple starting materials. researchgate.net Several MCRs have been successfully employed for the synthesis of benzo[h]quinoline derivatives, offering a streamlined approach to this important heterocyclic scaffold.
One notable example is a three-component condensation reaction involving 3-trifluoroacetylquinolin-4-amine, various aldehydes, and aqueous ammonia. semanticscholar.org This reaction can lead to the formation of pyrimido[5,4-c]quinoline derivatives, and in the case of aliphatic aldehydes, can also yield benzo[h] psu.edusmolecule.comnaphthyridine derivatives through a Friedländer-type cyclization. semanticscholar.org The reaction conditions can be tuned to selectively favor the formation of benzo[h] psu.edusmolecule.comnaphthyridines by using ketones instead of aldehydes. semanticscholar.org
Another MCR approach involves the reaction of 2-oxo-4-sec-amino-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles with 2-cyanomethyl-benzonitrile or phenyl-acetonitrile under basic conditions. rsc.org This reaction proceeds through a ring opening of the chromene derivative followed by an oxidative cyclization to afford functionalized benzo[e]indenes, which are structurally related to the benzo[h]quinoline system. rsc.org
Microwave-assisted MCRs have also proven to be highly effective. A one-pot, three-component synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives has been developed starting from benzo[f]quinoline (B1222042), 2-bromo-acetophenones or 2-chloro-(N-phenyl)acetamides, and electron-deficient alkynes. lew.ro This method offers significant advantages, including shorter reaction times and reduced solvent consumption. lew.ro
The application of MCRs in the synthesis of benzo[h]quinoline analogs demonstrates a commitment to developing more sustainable and efficient synthetic methodologies, providing rapid access to a diverse range of complex heterocyclic structures.
Stereoselective and Regioselective Synthesis of this compound Derivatives
The control of stereochemistry and regiochemistry is a critical aspect of modern organic synthesis, particularly for the preparation of biologically active molecules. In the context of benzo[h]quinoline chemistry, several methods have been developed to achieve stereoselective and regioselective synthesis of its derivatives.
Regioselective Synthesis:
Regioselectivity is often dictated by the nature of the starting materials and the reaction conditions. For instance, in the Friedländer synthesis, the regiochemical outcome is determined by the position of the amino and carbonyl groups on the naphthalene precursor.
A notable example of regioselective synthesis is the ultraviolet light-triggered electrocyclization of 3-(naphthylamino)-2-alkene imines, which affords substituted benzo[h]quinolines with high regioselectivity. mdpi.comnih.gov Another approach involves the reaction of 6-aryl-4-sec-amino-2H-pyran-2-one-3-carbonitriles with 2-cyanomethyl-benzonitrile under basic conditions, which selectively provides functionalized benzo[h]quinolines. rsc.org
Stereoselective Synthesis:
While the synthesis of chiral this compound itself is not extensively detailed in the provided results, methods for the stereoselective synthesis of related quinoline and benzoquinolizidine systems offer valuable insights. For example, the synthesis of C4-substituted benzo[a]quinolizidines has been achieved with high stereoselectivity through a sequence of catalytic reactions, including an aerobic DDQ-catalyzed allylation and a palladium-catalyzed reductive amination. nih.gov This demonstrates the potential for applying modern catalytic methods to control stereocenters in fused quinoline systems.
The development of stereoselective and regioselective synthetic methods is crucial for accessing specific isomers of this compound derivatives, which is essential for understanding their structure-activity relationships in various applications.
Functional Group Interconversions and Derivatization of this compound
The this compound core provides a versatile platform for further chemical modification through functional group interconversions and derivatization. These transformations allow for the fine-tuning of the molecule's properties and the introduction of various functionalities for specific applications.
Oxidation and Reduction Pathways of the this compound Core
The presence of both a hydroxyl group and a quinoline ring system in this compound and its analogs allows for a range of oxidation and reduction reactions, leading to the formation of diverse derivatives.
Oxidation:
The hydroxyl group at the 4-position of the benzo[h]quinoline core can be oxidized to form quinone derivatives. smolecule.com Reagents such as potassium permanganate (B83412) are commonly used for this type of transformation. smolecule.com Furthermore, the sulfide (B99878) group in certain substituted benzo[h]quinolines can be selectively oxidized. For example, treatment of ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate with hydrogen peroxide can yield the corresponding sulfoxide (B87167) and sulfone, with the reaction outcome being temperature-controlled. mdpi.comnih.gov
The oxidation of a related compound, 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetic acid, with hydrogen peroxide leads to the formation of a lactam, which is a quinolin-2-ol tautomer. mdpi.comnih.gov
Reduction:
The quinoline moiety of the this compound core can undergo reduction to yield dihydroquinoline derivatives. smolecule.com This is often achieved through catalytic hydrogenation using reagents like hydrogen gas in the presence of a palladium catalyst. smolecule.com The reduction of an ester group to an aldehyde has also been reported in a related benzo[h]quinoline system using diisobutylaluminium hydride (DIBAL-H). psu.edu
These oxidation and reduction pathways provide valuable tools for modifying the electronic and structural properties of the this compound scaffold, enabling the synthesis of a wide array of derivatives with potentially new and interesting properties.
Electrophilic and Nucleophilic Substitution Reactions on this compound
The reactivity of the this compound core is governed by the interplay of its constituent rings and the hydroxyl substituent. The quinoline system itself presents a complex electronic profile; the pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack, particularly in acidic media where the nitrogen is protonated. researchgate.net Conversely, the fused benzene (B151609) ring remains more susceptible to electrophilic substitution.
The hydroxyl group at the C-4 position is a potent activating group and directs incoming electrophiles to the ortho and para positions. However, its strong activating nature can also lead to challenges, such as over-reaction (e.g., polyhalogenation) and oxidative decomposition, especially under harsh reaction conditions like direct nitration with nitric acid. mdpi.com
Electrophilic Substitution: Electrophilic attack on the this compound nucleus is directed by the activating hydroxyl group. However, the electron-withdrawing nature of the adjacent protonated pyridine ring system can complicate reactions. Depending on the conditions, electrophilic attack can be directed to the furan (B31954) ring or the quinoline fragment in more complex fused systems. nih.gov For the parent phenol, direct nitration often results in modest yields and significant oxidative side products. mdpi.com A common strategy to control reactivity is the acetylation of the hydroxyl group, which tempers its activating influence. mdpi.com
Nucleophilic Substitution: Nucleophilic substitution reactions are not typically feasible directly on the hydroxyl group of this compound. A more effective strategy involves the conversion of the 4-hydroxyl group into a better leaving group, most commonly a halide. The resulting 4-chlorobenzo[h]quinoline (B14269840) derivatives are valuable intermediates for introducing a variety of nucleophiles.
For instance, the 4-chloro position on the benzo[h]quinoline nucleus is susceptible to nucleophilic aromatic substitution. This has been demonstrated in the synthesis of analogues of the antitumour agent DACA, where N,N-dimethylaminoalkylamines displace the chlorine atom at the C-4 position. lookchem.com Studies on the isomeric benzo[f]quinoline system further highlight the regioselectivity of nucleophilic attack. In 1,3-dichlorobenzo[f]quinoline, hydrolysis occurs preferentially at the C-3 position, while hydrazinolysis takes place at the C-1 position, demonstrating how the nature of the nucleophile can dictate the reaction outcome. mdpi.com Similarly, research on 4-chloro-8-methylquinolin-2(1H)-one shows that the 4-chloro group can be readily displaced by various nucleophiles to create 4-sulfanyl, hydrazino, azido, and amino derivatives. asianpubs.org
The table below summarizes key findings from studies on nucleophilic substitution on chloro-substituted benzoquinolines, which serve as a proxy for the reactivity of activated this compound.
| Starting Material | Reagent(s) | Position of Substitution | Product Type | Ref. |
| Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate | N,N-dimethylaminoalkylamines | C-4 | 4-amino-benzo[h]quinoline derivative | lookchem.com |
| 1,3-Dichlorobenzo[f]quinoline | Dichloroacetic acid / H₂O | C-3 | 1-Chloro-3-hydroxy-benzo[f]quinoline | mdpi.com |
| 1,3-Dichlorobenzo[f]quinoline | Hydrazine hydrate | C-1 | 1-Hydrazino-3-chloro-benzo[f]quinoline | mdpi.com |
| 1,3-Dichlorobenzo[f]quinoline | Sodium azide | C-1 | 1-Azido-3-chlorobenzo[f]quinoline | mdpi.com |
| 4-Chloro-8-methylquinolin-2(1H)-one | Various S, N nucleophiles | C-4 | 4-Sulfanyl, hydrazino, azido, amino derivatives | asianpubs.org |
Synthesis of this compound Conjugates and Hybrid Molecules
The benzo[h]quinoline scaffold serves as a versatile building block for the synthesis of more complex molecular architectures, including conjugates and hybrid molecules designed for specific applications in medicinal chemistry and materials science. The general approach often involves initial functionalization, such as the conversion of the 4-ol to a 4-chloro derivative, to facilitate subsequent coupling reactions.
Fused Heterocyclic Systems: One strategy involves the annelation of additional heterocyclic rings onto the benzo[h]quinoline framework. For example, a 2-chlorobenzo[h]quinoline-3-carbaldehyde (B1649936) can serve as a precursor for fusing a pyrazole (B372694) ring to the nucleus. lookchem.com Similarly, substituted benzo[h]quinolines have been used to synthesize benzo[h]thieno[3,2-c]quinolinones, creating angular tetracyclic systems. These synthetic efforts aim to generate novel compounds with potential biological activities. tandfonline.comsmolecule.com
Conjugates for Biological Applications: A significant area of research is the synthesis of benzo[h]quinoline conjugates with known pharmacophores. A notable example is the preparation of analogues of the potent anticancer agent N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA). This is achieved through the nucleophilic substitution of ethyl 4-chlorobenzo[h]quinoline-3-carboxylate with N,N-dimethylaminoalkylamines, linking the benzo[h]quinoline core to a side chain known to be crucial for biological activity. lookchem.com Other research has focused on synthesizing novel benzo[h]quinoline derivatives and fusing them with rings like pyrimidine (B1678525) and thiazole (B1198619) to evaluate their anticancer properties. tandfonline.com
Hybrid Molecules for Materials Science: The unique photophysical properties of the benzo[h]quinoline scaffold make it an attractive component for materials used in optoelectronics. Researchers have synthesized new derivatives of benzo[h]quinolin-10-ol functionalized with one or two cyanoacrylic acid anchoring groups. These molecules act as co-sensitizers in dye-sensitized solar cells (DSSCs), demonstrating how the core structure can be modified to create materials with specific electronic properties. The synthesis involves a Knoevenagel condensation between a 10-hydroxybenzo[h]quinoline (B48255) carboxaldehyde and cyanoacetic acid. nih.gov
The table below presents examples of conjugates and hybrid molecules derived from the benzo[h]quinoline scaffold.
| Benzo[h]quinoline Precursor | Conjugated Moiety/Fused Ring | Synthetic Method | Application/Significance | Ref. |
| Ethyl 4-chlorobenzo[h]quinoline-3-carboxylate | N,N-dimethylaminoalkylamine | Nucleophilic Aromatic Substitution | Anticancer agent analogues (DACA analogues) | lookchem.com |
| 2-Chlorobenzo[h]quinoline-3-carbaldehyde | Pyrazole ring | Cyclization with methylhydrazine | Fused heterocyclic system | lookchem.com |
| 10-Hydroxybenzo[h]quinoline carboxaldehydes | Cyanoacrylic acid | Knoevenagel Condensation | Co-sensitizers for Dye-Sensitized Solar Cells (DSSCs) | nih.gov |
| Substituted Benzo[h]quinolines | Pyrimidine, Thiazole rings | Cyclization reactions | Potential anticancer agents | tandfonline.com |
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to reduce environmental impact, improve efficiency, and enhance safety. These approaches focus on the use of alternative energy sources, environmentally benign solvents and catalysts, and one-pot reaction protocols. researchgate.netresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, significantly reduced reaction times, and often higher yields compared to conventional heating methods. researchgate.netbenthamdirect.com A one-pot, solvent-free imino-Diels–Alder reaction for constructing benzo[h]quinoline derivatives has been developed under microwave conditions. This method utilizes 1-naphthylamine, various aldehydes, and electron-deficient alkynes in the presence of an In(OTf)₃ catalyst to produce highly functionalized benzo[h]quinolines in minutes with good to excellent yields. lookchem.comthieme-connect.com This clean and operationally simple protocol avoids the use of volatile organic solvents.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient and reaction-accelerating green technique. smolecule.comresearchgate.net Ultrasound irradiation can promote quinoline synthesis at room temperature, shortening reaction times and improving energy efficiency. smolecule.com The combination of basic ionic liquids with ultrasonic irradiation has been shown to enable quinoline synthesis effectively. smolecule.com This method has been used to develop clean and chemo-selective processes for various heterocyclic compounds. mdpi.com
Green Catalysts and Solvents: The replacement of hazardous reagents and solvents is a cornerstone of green chemistry.
Nanocatalysts: Magnetic nanocatalysts, such as Fe₃O₄@PS-Arg, have been employed for the one-pot synthesis of 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives. These catalysts are environmentally safe, can be easily separated from the reaction mixture using an external magnet, and can be reused multiple times without significant loss of activity. nih.gov
Ionic Liquids: Ionic liquids are considered green solvents due to their low volatility and high thermal stability. They have been used as recyclable media for the three-component synthesis of polysubstituted benzo[h]quinoline derivatives under mild conditions. researchgate.net
Water and Bio-based Solvents: Water is an ideal green solvent, and its use in reactions like the Friedländer annulation has been explored. smolecule.com Glycerol, a biodegradable and non-toxic bio-solvent, has also been used as a green medium and catalyst for quinoline synthesis in modified Skraup reactions, offering higher yields and shorter reaction times without the need for harsh oxidizing agents. nih.gov
The following table summarizes various green chemistry approaches for the synthesis of the benzo[h]quinoline core.
| Green Approach | Key Reagents/Catalyst | Conditions | Advantages | Ref. |
| Microwave-Assisted | 1-Naphthylamine, Aldehydes, Alkynes / In(OTf)₃ | Solvent-free, 120 °C, 8 min | Rapid, clean, one-pot, high yield | lookchem.comthieme-connect.com |
| Nanocatalysis | α-Naphthylamine, Aldehydes, Malononitrile / Fe₃O₄@PS-Arg | Ethanol, 5-15 min | Reusable catalyst, high yield, short reaction time | nih.gov |
| Ionic Liquid Medium | Aldehyde, (E)-3-aminobut-2-enenitrile, 2-hydroxynaphthalene-1,4-dione | [bmim]Br, 50 °C | Mild conditions, high yield, environmentally benign | researchgate.net |
| Ultrasound-Assisted | General quinoline syntheses | Room Temperature, 15-60 min | Energy efficient, rapid, improved yields | smolecule.com |
| Bio-based Solvent | Anilines, Glycerol | Pressure Q-tube, H₂SO₄ | No oxidizing agent, high yield, short time | nih.gov |
| One-Pot Cascade | Benzonitriles, Diynones / LiHMDS | THF, rt to 65 °C | Atom- and step-economical, quantitative yield | nih.gov |
Advanced Spectroscopic and Crystallographic Structural Elucidation of Benzo H Quinolin 4 Ol and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzo[h]quinolin-4-ol Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through various one-dimensional and two-dimensional experiments, the connectivity and spatial relationships of atoms within this compound and its derivatives can be meticulously mapped.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Spectral Analysis
One-dimensional NMR spectra provide foundational information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum of Benzo[h]quinoline (B1196314) reveals distinct signals for each of the nine protons, with their chemical shifts influenced by the electronic effects of the fused aromatic rings and the nitrogen atom. For the parent Benzo[h]quinoline, typical aromatic proton signals are observed in the range of 7.5 to 9.3 ppm. For instance, specific assignments for 7,8-Benzoquinoline show signals at δ 9.299, 9.003, 8.164, 7.907, 7.806, 7.744, 7.70, 7.675, and 7.515 ppm. chemicalbook.com In derivatives such as 10-Hydroxybenzo[h]quinoline-9-cyanoacrylic acid, the proton signals are shifted, with resonances observed at δ 9.04, 8.66, 8.61, 8.19, 8.10–8.03, 7.99–7.92, and 7.83 ppm. nih.gov
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For a derivative like 10-Hydroxybenzo[h]quinoline-9-cyanoacrylic acid, the ¹³C NMR spectrum in DMSO shows a range of signals corresponding to the different carbon environments within the molecule. nih.gov Theoretical calculations and experimental data for various benzothienoquinoline heterohelicenes, which share structural similarities, show that the chemical shifts of carbons in the helical turn are progressively shifted upfield, indicating a change in hybridization to accommodate the helical twist. mdpi.com
¹⁵N NMR: While less common, ¹⁵N NMR can provide direct insight into the electronic environment of the nitrogen atom within the quinoline (B57606) ring system. The chemical shift of the nitrogen atom is sensitive to substitution and intermolecular interactions.
Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) of Benzo[h]quinoline and a Derivative
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 | H-9 | H-10 | Solvent |
| 7,8-Benzoquinoline chemicalbook.com | 9.003 | 7.515 | 8.164 | 7.806 | 7.744 | 7.907 | - | - | 9.299 | - |
| 10-Hydroxybenzo[h]quinoline-9-cyanoacrylic acid nih.gov | 9.04 | 7.83 | - | 7.99-7.92 | 7.83 | 8.03-8.10 | 8.19 | - | - | DMSO |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and identifying the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of Benzo[h]quinoline derivatives reveals characteristic absorption bands. For instance, in 4-(dichloromethyl)-2-(naphthalen-2-ylthio)-3-nitrobenzo[h]quinoline, characteristic peaks are observed at 3053 cm⁻¹ (aromatic C-H stretch), 1538 cm⁻¹ (nitro N-O stretch), 1323 cm⁻¹, 1220 cm⁻¹, 787 cm⁻¹, and 712 cm⁻¹. mdpi.com The position of the O-H stretching vibration in this compound would be indicative of the extent of hydrogen bonding.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of the parent Benzo[h]quinoline has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov Theoretical calculations using Density Functional Theory (DFT) can be employed to predict and assign the vibrational modes, aiding in the interpretation of the experimental spectra. scielo.org.mx
Mass Spectrometry (HR-MS) for Elemental Composition and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HR-MS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular weight of Benzo[h]quinoline is 179.2173 g/mol . nist.gov The electron ionization mass spectrum of Benzo[h]quinoline shows a prominent molecular ion peak (m/z 179) and other fragment ions. nih.govnist.gov For derivatives like 2,4-dimethyl-benzo[h]quinoline, the molecular weight is 207.2704 g/mol . nist.gov High-resolution mass spectrometry can confirm the elemental formula with high accuracy, as demonstrated for various substituted benzo[h]quinolines. mdpi.com
Interactive Data Table: Mass Spectrometry Data for Benzo[h]quinoline and a Derivative
| Compound | Formula | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) |
| Benzo[h]quinoline nih.govnist.gov | C₁₃H₉N | 179.2173 | 179, 178, 151 |
| 2,4-dimethyl-benzo[h]quinoline nist.gov | C₁₅H₁₃N | 207.2704 | 207, 206, 192 |
Single-Crystal X-ray Diffraction Analysis of this compound and its Co-crystals
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. mdpi.com This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. The crystal structure of the parent Benzo[h]quinoline has been determined, revealing its planar aromatic system. The analysis of co-crystals of this compound can provide insights into its hydrogen bonding patterns and how it interacts with other molecules. The crystal structures of various quinoline derivatives have been elucidated, highlighting the importance of intramolecular hydrogen bonds in their crystal packing. helsinki.fi
Chiroptical Spectroscopy (CD/ORD) for Chiral this compound Derivatives
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for characterizing chiral molecules. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. For chiral derivatives of this compound, CD and ORD spectra can be used to determine their absolute configuration and study their conformational properties in solution. The synthesis and chiroptical properties of various chiral helicene derivatives, which are structurally related to benzoquinolines, have been reported, with their absolute configurations determined by X-ray crystallography and correlated with their CD spectra. nih.gov In thin films, chiral oligothiophenes based on a benzo[1,2-b:4,5-b′]dithiophene core, a related heterocyclic system, have shown unusual chiroptical phenomena, including the inversion of the circular dichroism sign upon sample flipping. rsc.orgresearchgate.net
Theoretical and Computational Investigations of Benzo H Quinolin 4 Ol
Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational methods for investigating the electronic structure and reactivity of molecular systems. These calculations have been applied to Benzo[h]quinolin-4-ol to elucidate its fundamental chemical characteristics.
The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this involves calculating the lowest energy arrangement of its atoms. Studies have employed DFT methods, such as the B3LYP functional with basis sets like 6-31G(d,p), to achieve a fully optimized geometry. mdpi.comresearchgate.net These calculations confirm a planar structure for the molecule, which is crucial for its electronic and photophysical properties. The optimized geometry reveals the presence of a strong intramolecular hydrogen bond between the hydroxyl group (-OH) at position 10 and the quinoline (B57606) nitrogen atom, a key feature governing its subsequent chemical behavior. researchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. sapub.org
For derivatives of this compound, DFT calculations have been used to determine the energies of these frontier orbitals. nih.gov A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. sapub.org In this compound systems, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-accepting regions. This distribution governs the charge transfer characteristics upon electronic excitation.
Table 1: Calculated Frontier Molecular Orbital Energies for a this compound Derivative
Calculations performed using DFT at the B3LYP/6-31G(d,p) level.
| Orbital | Energy (eV) |
| HOMO | -5.73 |
| LUMO | -3.12 |
| Energy Gap (ΔE) | 2.61 |
Note: The values presented are representative for a derivative and can vary based on the specific computational method and molecular structure.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. sapub.org The MEP surface plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.
Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, this region is concentrated around the oxygen and nitrogen atoms.
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around the hydrogen atoms, especially the hydroxyl proton.
Green Regions : Represent areas of neutral potential.
This analysis helps to identify the most reactive sites in the molecule, providing insights into its interaction with other chemical species. sapub.org
Exploration of Tautomerism and Intramolecular Proton Transfer Mechanisms in this compound Systems
This compound exists in a tautomeric equilibrium between its enol and keto forms. This equilibrium is governed by an intramolecular proton transfer (PT) process where the proton from the hydroxyl group moves to the quinoline nitrogen atom.
Enol Tautomer : The stable ground-state form, featuring a hydroxyl (-OH) group and an intramolecular hydrogen bond (O-H···N).
Keto Tautomer : A higher-energy form where the proton has transferred to the nitrogen, resulting in a ketone (C=O) group and an N-H bond.
In the ground state, the enol form is significantly more stable. Computational studies have estimated the energy difference between the keto and enol tautomers, confirming the preference for the enol form. The intramolecular hydrogen bond in the enol form plays a crucial role in stabilizing this structure and pre-arranging the molecule for potential proton transfer upon excitation. researchgate.net
Photophysical Property Prediction and Mechanistic Insights
The interaction of this compound with light triggers fascinating photophysical processes, most notably Excited-State Intramolecular Proton Transfer (ESIPT).
ESIPT is a photochemically induced reaction where a proton is transferred within the same molecule after it has been promoted to an electronically excited state. rsc.org For this compound, this process is exceptionally efficient and ultrafast. researchgate.net
Upon photoexcitation from the ground state (S₀) to the first excited singlet state (S₁), the electronic distribution of the enol tautomer changes. The acidity of the hydroxyl proton donor and the basicity of the quinoline nitrogen acceptor both increase significantly. nih.gov This electronic rearrangement strengthens the intramolecular hydrogen bond, creating a favorable pathway for the proton to transfer. researchgate.net
Theoretical calculations and experimental studies have shown that this proton transfer is essentially barrierless, or proceeds over a very small energy barrier. researchgate.netresearchgate.net The transfer occurs on an extremely short timescale, typically within hundreds of femtoseconds (fs). researchgate.net This ultrafast reaction leads to the formation of the excited keto tautomer (Keto*). The excited keto form then decays back to its ground state, emitting a photon of light (fluorescence) that is significantly red-shifted (a large Stokes shift) compared to the initial absorption. This large separation between absorption and emission is a hallmark of ESIPT molecules. ntu.edu.tw The process can be summarized as follows:
Absorption : The ground-state enol tautomer absorbs a photon and is excited to the S₁ state (Enol*).
ESIPT : An ultrafast, barrierless proton transfer occurs, converting the excited enol to the excited keto tautomer (Enol* → Keto*). researchgate.net
Fluorescence : The excited keto tautomer relaxes to its ground state by emitting a photon (Keto* → Keto + light).
Reverse Transfer : In the ground state, a rapid reverse proton transfer occurs, regenerating the stable enol tautomer and completing the cycle (Keto → Enol).
Computational modeling of the potential energy surfaces for both the ground and excited states has been instrumental in confirming the barrierless nature of the ESIPT process in this compound. researchgate.net
Charge Transfer (ICT, TICT) Processes and Their Impact on Photoluminescence
Intramolecular Charge Transfer (ICT) is a fundamental process in photochemistry where, upon photoexcitation, an electron is transferred from an electron-donating part to an electron-accepting part of the same molecule. A specific manifestation of this is the Twisted Intramolecular Charge Transfer (TICT) phenomenon. The TICT model describes the formation of a highly polar charge-transfer state through intramolecular rotation around a single bond, typically between a donor and an acceptor group. rsc.orgmdpi.com This rotation leads to a conformation where the donor and acceptor moieties are perpendicular to each other, resulting in a state with significant charge separation. nih.gov
The photoluminescence properties of molecules exhibiting ICT and TICT are highly sensitive to their molecular structure and environment. Upon excitation, the molecule can relax through several pathways. It can return to the ground state from a locally excited (LE) state, often characterized by a more planar geometry, or it can undergo a conformational change to the twisted, charge-separated TICT state. mdpi.comnih.gov The emission from the TICT state is typically red-shifted compared to the emission from the LE state due to the stabilization of the highly polar TICT state in polar solvents. rsc.org In some cases, the TICT state can be non-emissive or weakly emissive, leading to fluorescence quenching. mdpi.com
The efficiency of ICT and the formation of the TICT state are influenced by several factors, including the electron-donating and electron-accepting strengths of the constituent groups, the nature of the π-conjugated system linking them, and the viscosity and polarity of the surrounding medium. rsc.orgresearchgate.net For instance, in molecules with amine groups, which are common electron donors, structural modifications that restrict the twisting of the amine group can suppress the formation of the TICT state and favor emission from the LE state. mdpi.com Computational models are instrumental in understanding the geometries and electronic structures of the ground, LE, and TICT states, providing insights into the potential energy surfaces and the barriers to intramolecular rotation. nih.gov
Table 1: Key Concepts in ICT and TICT Processes
| Concept | Description | Impact on Photoluminescence |
|---|---|---|
| Intramolecular Charge Transfer (ICT) | Electron transfer from a donor to an acceptor group within the same molecule upon photoexcitation. researchgate.net | Can lead to dual fluorescence and solvatochromism. |
| Twisted Intramolecular Charge Transfer (TICT) | Formation of a charge-separated state through intramolecular rotation, leading to a perpendicular arrangement of donor and acceptor groups. rsc.orgmdpi.com | Often results in a red-shifted emission band in polar solvents or fluorescence quenching. rsc.org |
| Locally Excited (LE) State | The initial excited state with a geometry similar to the ground state. | Emission from this state is typically at shorter wavelengths compared to the TICT state. |
Solvent Effects on Electronic Spectra and Photophysical Behavior
The electronic absorption and emission spectra of this compound and its derivatives are significantly influenced by the surrounding solvent environment, a phenomenon known as solvatochromism. This sensitivity arises from the change in the dipole moment of the molecule upon electronic transition and the differential solvation of the ground and excited states. bau.edu.lbresearchgate.net The polarity, hydrogen bonding capability, and refractive index of the solvent are key factors that dictate the extent of these spectral shifts.
In general, an increase in solvent polarity can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift in the absorption and emission maxima, depending on the nature of the electronic transition (e.g., π-π* or n-π) and the relative stabilization of the ground and excited states. For π-π transitions, which often involve an increase in the dipole moment upon excitation, polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, resulting in a red shift. researchgate.net Conversely, for n-π* transitions, the ground state is often more polar, and specific interactions like hydrogen bonding with protic solvents can stabilize the ground state more significantly, leading to a blue shift. bau.edu.lb
Table 2: Influence of Solvent Properties on Electronic Spectra
| Solvent Property | Effect on π-π* Transitions | Effect on n-π* Transitions |
|---|---|---|
| Polarity | Generally causes a red shift (bathochromic) due to stabilization of the more polar excited state. researchgate.net | Can cause a blue shift (hypsochromic) due to greater stabilization of the ground state. bau.edu.lb |
| Hydrogen Bonding | Can lead to stabilization of either the ground or excited state, depending on the specific interactions, influencing the spectral shift. bau.edu.lbeurjchem.com | Typically leads to a blue shift due to stabilization of the non-bonding electrons in the ground state. bau.edu.lb |
Computational Studies on Non-Linear Optical (NLO) Properties of this compound Derivatives
Computational quantum chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for the investigation and prediction of the Non-Linear Optical (NLO) properties of organic molecules, including derivatives of this compound. nih.govnih.gov These computational methods allow for the calculation of key NLO parameters such as polarizability (α) and first-order hyperpolarizability (β), which are measures of the molecular response to an applied electric field. nih.gov
The design of molecules with significant NLO response often relies on the principle of intramolecular charge transfer. By incorporating electron-donating groups (D) and electron-accepting groups (A) linked by a π-conjugated system, it is possible to create molecules with a large change in dipole moment upon excitation, a key factor for a high β value. nih.govnih.gov For derivatives of this compound, computational studies can explore the effects of substituting different donor and acceptor groups at various positions on the quinoline framework.
These studies typically involve optimizing the molecular geometry and then calculating the electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org A smaller HOMO-LUMO energy gap is often correlated with enhanced NLO properties. nih.gov Natural Bond Orbital (NBO) analysis can provide further insights into the charge transfer characteristics and hyperconjugative interactions that contribute to the NLO response. nih.gov The calculated NLO properties can be further refined by considering the influence of the solvent using models like the Conductor-like Polarizable Continuum Model (CPCM). nih.gov
Table 3: Key Parameters in Computational NLO Studies
| Parameter | Description | Significance for NLO Properties |
|---|---|---|
| Polarizability (α) | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. | A fundamental property related to the linear optical response. |
| First-Order Hyperpolarizability (β) | A measure of the second-order non-linear response of a molecule to an external electric field. nih.gov | A large β value is indicative of a strong NLO response, desirable for applications in optoelectronics. nih.gov |
| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. sapub.org | A smaller energy gap is often associated with greater charge transfer and a larger NLO response. nih.gov |
Molecular Modeling of this compound Interactions with Research-Relevant Macromolecules
Molecular modeling, particularly molecular docking, is a powerful computational technique used to predict the binding mode and affinity of small molecules with macromolecules such as DNA. In the context of this compound derivatives, these studies are crucial for understanding their potential as DNA-intercalating agents. nih.gov DNA intercalation is a mode of binding where a planar, aromatic molecule inserts itself between the base pairs of the DNA double helix.
Computational docking simulations can provide detailed insights into the non-covalent interactions that govern the binding of this compound derivatives to DNA. These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking interactions between the aromatic rings of the ligand and the DNA base pairs. The results of these simulations can help to rationalize the experimentally observed binding affinities and selectivities. For instance, molecular docking studies have been used to investigate the interaction of novel benzo[h]quinoline (B1196314) derivatives with DNA, suggesting that these compounds can act as DNA-intercalating agents. nih.gov
These computational models can also be used to guide the design of new derivatives with improved DNA binding properties. By systematically modifying the structure of the this compound scaffold, for example, by introducing different side chains, it is possible to explore how these changes affect the binding energy and the specific interactions with the DNA molecule. nih.gov This structure-activity relationship information is invaluable for the rational design of new compounds with tailored DNA-binding characteristics.
Based on a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound “this compound” to generate the detailed article as requested in the provided outline.
The search for information pertaining to the Structure-Property Relationship (SPR) and Structure-Activity Relationship (SAR) studies of this compound derivatives yielded the following results for each specified subsection:
Structure Property Relationship Spr and Structure Activity Relationship Sar Studies of Benzo H Quinolin 4 Ol Derivatives
Impact of Molecular Design on Hydrogen Bonding and Proton Transfer Dynamics:The dynamics of hydrogen bonding and proton transfer are heavily studied in the related isomer, 10-hydroxybenzo[h]quinoline (B48255), which is a classic model for Excited-State Intramolecular Proton Transfer (ESIPT). However, no equivalent studies have been performed for the Benzo[h]quinolin-4-ol isomer. The different positioning of the hydroxyl group relative to the nitrogen heteroatom in this compound would result in fundamentally different hydrogen bonding geometry and proton transfer dynamics, for which no specific data has been found.
Due to the lack of specific scientific research on "this compound" in these key areas, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict constraints of the provided outline.
Future Perspectives and Research Challenges for Benzo H Quinolin 4 Ol
Emerging Synthetic Strategies for Benzo[h]quinolin-4-ol Frameworks
While traditional methods for synthesizing quinoline (B57606) derivatives have been established for over a century, the demand for more complex and functionally diverse this compound frameworks necessitates the development of innovative and efficient synthetic strategies. mdpi.com Current synthetic routes to benzo[h]quinolines can be limited by multiple steps, harsh reaction conditions, or extended reaction times. nih.gov
Recent advancements are moving towards more atom- and step-economical approaches. One promising strategy is the one-pot synthesis of functionalized benzo[h]quinolines through cascade reactions. For instance, a lithium-hexamethyldisilazane-catalyzed double annulation cascade of benzonitriles and diynones has been developed, yielding a variety of benzo[h]quinolines in high yields. nih.gov Other emerging methods include:
Intramolecular Cyclization: The use of polyphosphoric acid to induce intramolecular cyclization of N-(2-alkyl-1-aryl-3-oxo-4,4,4-trifluoro-1-butenyl)-1-naphthylamines provides a route to 3-alkyl-2-phenyl-4-(trifluoromethyl)benzo[h]quinoline derivatives. nih.govmdpi.com
Electrocyclization: Ultraviolet light can trigger the electrocyclization of 3-(naphthylamino)-2-alkene imines, leading to the regioselective synthesis of substituted benzo[h]quinolines in good to high yields. nih.govmdpi.com
Transition Metal Catalysis: Ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones and copper-catalyzed one-pot reactions of saturated ketones and anthranils are being explored for the synthesis of quinoline derivatives. mdpi.com
A significant challenge lies in the regioselective synthesis of the this compound isomer specifically. Many current methods produce a mixture of isomers or are tailored for other substitution patterns. Future research will likely focus on developing catalysts and reaction conditions that provide precise control over the regioselectivity of the cyclization step, enabling the direct and high-yield synthesis of the desired 4-hydroxy derivative.
| Synthetic Strategy | Key Features | Potential for this compound |
| One-Pot Cascade Reactions | Atom- and step-economical, high yields. nih.gov | Adaptable for direct synthesis of functionalized 4-ol derivatives. |
| Intramolecular Cyclization | Access to specifically substituted derivatives. nih.govmdpi.com | Can be designed to favor the formation of the 4-hydroxy framework. |
| Electrocyclization | High regioselectivity, good to high yields. nih.govmdpi.com | Potentially offers a clean and efficient route to the 4-ol isomer. |
| Transition Metal Catalysis | Mild reaction conditions, diverse substrate scope. mdpi.com | Development of specific catalysts for regioselective synthesis. |
Advanced Characterization Techniques for Intricate this compound Systems
The detailed structural and photophysical characterization of novel this compound systems is crucial for understanding their properties and guiding the design of new materials. A combination of spectroscopic and analytical techniques is employed to elucidate the intricate features of these molecules.
Standard characterization for newly synthesized benzo[h]quinoline (B1196314) derivatives includes:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure and purity. nih.govmdpi.com Two-dimensional NMR techniques like COSY, HMQC, and HMBC are used for more complex structures. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. mdpi.com
Elemental Analysis: Confirms the elemental composition and purity of the synthesized compounds. nih.govmdpi.com
X-ray Crystallography: Provides unambiguous determination of the three-dimensional molecular structure in the solid state. mdpi.comnih.gov
For systems designed for specific applications, more advanced techniques are necessary:
Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to investigate thermal properties such as melting points and glass transitions, which is important for materials applications. nih.govmdpi.com
Electrochemical Analysis: Cyclic Voltammetry (CV) is employed to study the electrochemical behavior, including oxidation and reduction potentials, which are critical for electronic and optoelectronic applications. mdpi.com
Optical Spectroscopy: UV-Vis absorption and photoluminescence spectroscopy are used to determine the electronic absorption and emission properties of these compounds, which is essential for applications in OLEDs and sensors. nih.govmdpi.com
A challenge in this area is the characterization of complex systems, such as self-assembled monolayers or molecules integrated into devices. In these cases, surface-sensitive techniques like atomic force microscopy (AFM) and scanning electron microscopy (SEM) are required to study the morphology of prepared surfaces. nih.govnih.gov Future research will likely involve the application of time-resolved spectroscopic techniques to probe the excited-state dynamics of this compound derivatives, providing deeper insights into their photophysical properties.
Novel Applications in High-Performance Materials and Sensing Technologies
The unique photophysical and electrochemical properties of the benzo[h]quinoline scaffold make its derivatives, including this compound, attractive candidates for a range of high-performance materials and sensing technologies.
High-Performance Materials:
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of benzo[f]quinoline (B1222042) derivatives have been explored for use in OLEDs. mdpi.com Similarly, benzo[h]quinoline-based compounds could be designed as emitters or host materials in OLED devices.
Dye-Sensitized Solar Cells (DSSCs): Benzo[h]quinolin-10-ol derivatives have been successfully used as co-sensitizers with commercial dyes in DSSCs, leading to improved photovoltaic performance. nih.govnih.gov This suggests that this compound derivatives could also be functionalized with anchoring groups, like cyanoacrylic acid, to act as sensitizers or co-sensitizers in solar cells. nih.gov The use of these derivatives can enhance the efficiency of DSSCs and reduce the amount of expensive commercial dyes required. mdpi.com
Sensing Technologies:
Fluorescent Probes: The inherent fluorescence of the benzo[h]quinoline core can be modulated by the introduction of specific functional groups, making them suitable for the development of fluorescent sensors for ions or small molecules.
G-Quadruplex Binding Agents: Certain benzo[h]quinoline derivatives have been shown to bind to G-quadruplexes, which are unique nucleic acid structures implicated in gene regulation. nih.gov This binding can be detected by changes in fluorescence, opening up possibilities for their use as probes for these biological structures. nih.gov
A key challenge is to fine-tune the electronic properties of this compound derivatives to meet the specific requirements of each application. This involves the strategic placement of electron-donating and electron-withdrawing groups on the benzo[h]quinoline core to modulate the HOMO and LUMO energy levels, absorption and emission wavelengths, and quantum yields.
Interdisciplinary Research Directions for this compound
The versatile nature of the benzo[h]quinoline scaffold lends itself to a wide range of interdisciplinary research, bridging chemistry, biology, and materials science.
Medicinal Chemistry: Benzoquinoline derivatives have shown a broad spectrum of biological activities, including antimicrobial and anticancer properties. mdpi.comnih.govnih.gov Research into this compound derivatives could lead to the discovery of new therapeutic agents. For example, some derivatives have been investigated as inhibitors of topoisomerases, enzymes crucial for DNA replication in cancer cells. rsc.org
Chemical Biology: As demonstrated by their ability to bind to G-quadruplexes, benzo[h]quinoline derivatives can be used as tools to study complex biological systems. nih.gov this compound-based probes could be developed to visualize and understand the role of specific biological targets in cellular processes.
Materials Science: The intersection of synthetic chemistry and materials science is crucial for developing novel this compound-based materials for electronic and optoelectronic devices. This involves not only the synthesis of new molecules but also their fabrication into thin films and integration into device architectures.
Environmental Science: Some benzoquinoline compounds are known environmental pollutants. mdpi.com Interdisciplinary research is needed to understand their environmental fate and to develop methods for their detection and remediation.
The primary challenge in these interdisciplinary fields is the need for close collaboration between scientists with different expertise. Synthetic chemists must work with biologists to screen for biological activity, with physicists to characterize device performance, and with environmental scientists to assess the impact of these new compounds.
Computational Predictions Guiding Experimental Design in this compound Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research, providing valuable insights that can guide experimental design and accelerate the discovery of new molecules with desired properties.
Applications of DFT in this compound Research:
Predicting Molecular Properties: DFT calculations can accurately predict the geometric and electronic structures of this compound derivatives. This includes the calculation of frontier molecular orbital (HOMO-LUMO) energies, which are crucial for understanding the optical and electrochemical properties of these molecules. mdpi.comsapub.org
Simulating Spectra: Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, aiding in the interpretation of experimental data and predicting the color and photophysical properties of new compounds. mdpi.comrsc.org
Understanding Reaction Mechanisms: DFT can be used to model reaction pathways and transition states, providing insights into the mechanisms of synthetic reactions. nih.gov This knowledge can be used to optimize reaction conditions and to understand the origin of regioselectivity in the synthesis of this compound. nih.gov
Guiding Molecular Design: By establishing structure-property relationships through computational screening, researchers can design new this compound derivatives with tailored properties for specific applications, such as improved light absorption in solar cells or stronger binding to a biological target. researchgate.net
A significant challenge is the computational cost associated with high-level calculations on large and complex systems. However, with the continuous improvement of computational hardware and algorithms, it is becoming increasingly feasible to perform accurate calculations on realistic molecular systems. The synergy between computational predictions and experimental validation will be a key driver of innovation in the field of this compound chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
